4-Isobutoxy-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBUNFRMWMKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isobutoxy 3 Methylbenzoic Acid
Precursor Synthesis and Functional Group Transformations
The creation of 4-isobutoxy-3-methylbenzoic acid is a multi-step process that begins with the careful selection and modification of precursor molecules. The key stages involve the ortho-methylation of a phenolic starting material, the introduction of the isobutoxy group through etherification, and finally, the formation of the benzoic acid moiety via carboxylation.
Strategies for ortho-Methylation of Phenolic Precursors
The journey towards this compound often commences with a phenolic compound. A critical step is the selective introduction of a methyl group at the position ortho to the hydroxyl group. One established method for the ortho-methylation of phenols is the vapor phase reaction with methanol (B129727) using a magnesium oxide catalyst at elevated temperatures, typically between 475-600°C. google.com This process demonstrates high selectivity for ortho-methylation. google.com For instance, the reaction of o-cresol (B1677501) with methanol under these conditions can selectively produce 2,6-xylenol. google.com
Another approach involves the hydroxymethylation of phenols, which can then be further transformed. The reaction of phenol (B47542) with formaldehyde, for example, yields both ortho- and para-hydroxymethylphenol. iitm.ac.inyoutube.com The ratio of these isomers can be influenced by the choice of catalyst. researchgate.net For instance, using hydroxides of transition metals like copper, chromium, and nickel can favor the formation of the ortho-isomer. researchgate.net
Introduction of the Isobutoxy Moiety via Etherification Reactions
With the methylated phenolic precursor in hand, the next crucial step is the introduction of the isobutoxy group. This is typically achieved through a Williamson ether synthesis. wikipedia.orgbyjus.comtaylorandfrancis.com This classic organic reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org In this context, the methylated phenol is first deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction to form the desired ether linkage. wikipedia.org
The efficiency of the Williamson ether synthesis can be significantly influenced by the reaction conditions. Yields in laboratory settings typically range from 50-95%. wikipedia.org The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being preferred as they enhance the nucleophilicity of the alkoxide ion. numberanalytics.com
Carboxylation and Benzoic Acid Formation
The final key transformation in the synthesis of this compound is the introduction of the carboxyl group to form the benzoic acid derivative. A prominent method for this transformation is the Kolbe-Schmitt reaction. numberanalytics.comnumberanalytics.com This reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat. numberanalytics.com The phenoxide, being more reactive towards CO2 than the corresponding phenol, is crucial for the success of this reaction. numberanalytics.com
The synthesis can also proceed through the oxidation of a precursor containing a methyl group on the aromatic ring, which is then converted to a carboxylic acid. For example, 3-methyl-4-nitrobenzoic acid can be reduced to 3-methyl-4-aminobenzoic acid, which could then potentially be further modified. chemicalbook.com Another pathway might involve the carboxylation of a Grignard reagent derived from a halogenated precursor.
Optimization of Reaction Conditions and Yield Enhancement
Maximizing the yield and efficiency of the synthesis of this compound requires careful optimization of various reaction parameters. This includes the selection of appropriate catalytic systems and the precise control of solvent and temperature.
Catalytic Systems in Synthesis of this compound
Catalysts play a pivotal role in several stages of the synthesis. In the Williamson ether synthesis, while not always required in laboratory preparations, catalysts can be employed to enhance reaction rates, especially with unreactive alkylating agents. byjus.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, can be used to increase the solubility of the alkoxide. wikipedia.org Silver salts, like silver oxide, can also be used in challenging cases to facilitate the departure of the halide leaving group. byjus.com
For the ortho-methylation step, as previously mentioned, magnesium oxide is an effective catalyst for the vapor-phase reaction of phenols with methanol. google.com In the context of hydroxymethylation, microporous titanoaluminophosphate molecular sieves (TiAPO-5) have been shown to be effective catalysts for the ortho-selective hydroxymethylation of phenol. iitm.ac.in
Solvent Effects and Temperature Control in Reaction Efficiency
The choice of solvent and the control of temperature are critical for maximizing the efficiency of the synthetic steps. In the Williamson ether synthesis, polar aprotic solvents are generally favored. numberanalytics.com The reaction temperature is also a key factor; it is typically carried out at temperatures ranging from 50-100°C. byjus.com
For the Kolbe-Schmitt reaction, the temperature and pressure are crucial parameters. numberanalytics.comnumberanalytics.com The reaction is typically conducted at high temperatures (around 150°C to 200°C) and high pressures (around 100 atmospheres) to facilitate the carboxylation step. numberanalytics.com The choice of solvent can also impact the outcome, with polar solvents like water or alcohols often used. numberanalytics.com Recent studies have also explored the use of non-polar solvents like toluene (B28343) in suspension-based Kolbe-Schmitt reactions. nih.gov
The following table summarizes the key reactions and typical conditions discussed:
| Reaction | Reactants | Catalyst/Reagents | Solvent | Temperature |
| Ortho-Methylation | Phenol, Methanol | Magnesium Oxide | Vapor Phase | 475-600°C google.com |
| Williamson Ether Synthesis | Phenoxide, Alkyl Halide | Base (e.g., NaH), Optional Phase Transfer Catalyst | Polar Aprotic (e.g., DMF, DMSO) numberanalytics.com | 50-100°C byjus.com |
| Kolbe-Schmitt Reaction | Phenoxide, CO2 | Base | Polar (e.g., Water, Alcohols) numberanalytics.com or Non-Polar (e.g., Toluene) nih.gov | 150-200°C numberanalytics.com |
Regioselectivity and Stereochemical Considerations in the Synthesis of this compound
The primary challenge in synthesizing this compound lies in achieving the correct arrangement of substituents on the aromatic ring, a concept known as regioselectivity. The desired product has a 1,2,4-trisubstitution pattern. The synthesis almost invariably begins with a precursor that already contains some of the required functional groups in the correct positions, as introducing them sequentially requires robust control over the directing effects of the existing groups.
The most common and logical precursor is 4-hydroxy-3-methylbenzoic acid. hmdb.ca In this starting material, the hydroxyl (-OH) and carboxyl (-COOH) groups are para to each other, and the methyl (-CH3) group is ortho to the hydroxyl group and meta to the carboxyl group. This arrangement is crucial. The key transformation is the etherification of the phenolic hydroxyl group.
The Williamson ether synthesis is the most widely used method for this step. wikipedia.org This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks an alkyl halide (in this case, an isobutyl halide) in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com
Key aspects of regiocontrol in this synthesis include:
Pre-existing Substitution: The regiochemistry is primarily dictated by the choice of the starting material, 4-hydroxy-3-methylbenzoic acid. hmdb.ca
Selective O-Alkylation: The Williamson ether synthesis selectively targets the phenolic hydroxyl group. The carboxylic acid group is generally not reactive under these conditions, although its salt may be formed. To prevent any potential side reactions, the carboxylic acid is often protected as an ester (e.g., a methyl or ethyl ester) before etherification and then deprotected via hydrolysis in a final step.
Directing Effects: If one were to build the ring from simpler precursors, the directing effects of the substituents would be paramount. A methyl group is an ortho-, para-director. A carboxyl group is a meta-director. An isobutoxy group is a strong ortho-, para-director. Synthesizing the molecule by adding these groups one by one to a benzene (B151609) ring would likely result in a mixture of isomers, making it an inefficient route. assets-servd.host For instance, Friedel-Crafts alkylation of benzoic acid is difficult and would not yield the desired product. Therefore, starting with a molecule like m-cresol (B1676322) (3-methylphenol), followed by carboxylation and then etherification, or starting with 4-hydroxy-3-methylbenzoic acid, is the most regiochemically sound approach.
Stereochemical considerations for the final product, this compound, are minimal as the molecule itself is achiral. However, the SN2 mechanism of the Williamson synthesis involves a backside attack on the alkyl halide, leading to an inversion of stereochemistry at the carbon bearing the halide. libretexts.org Since isobutyl bromide is achiral, this has no bearing on the final product's stereochemistry.
Scale-Up Considerations for Industrial and Academic Production of this compound
Transitioning the synthesis of this compound from a laboratory setting to a larger industrial or academic scale introduces several practical challenges. Key considerations include cost, safety, efficiency, and environmental impact.
The Williamson ether synthesis, while reliable, has aspects that need careful management during scale-up. wikipedia.org
Table 1: Key Scale-Up Parameters for Williamson Ether Synthesis
| Parameter | Laboratory Scale | Industrial Scale Consideration |
|---|---|---|
| Starting Material | High-purity 4-hydroxy-3-methylbenzoic acid. | Sourcing cost-effective starting materials of acceptable purity. May require pre-purification. |
| Base | Strong bases like NaH or KHMDS are common. | Caustic solutions (NaOH, KOH) are preferred due to lower cost and easier handling, despite the reaction potentially being slower. google.com |
| Solvent | Anhydrous polar aprotic solvents (DMF, DMSO) are often used to maximize reactivity. libretexts.org | Solvents are chosen based on cost, safety (flashpoint, toxicity), and ease of recovery/recycling. Less hazardous solvents or even aqueous systems with phase-transfer catalysts may be explored. researchgate.net |
| Reagent | Isobutyl bromide or iodide. | Isobutyl chloride is cheaper but less reactive, may require higher temperatures or a catalyst (e.g., NaI). |
| Temperature Control | Easily managed with heating mantles/oil baths. | Requires robust reactor systems with efficient heat transfer to manage the exothermicity of the reaction and maintain optimal temperature. |
| Workup/Purification | Liquid-liquid extraction, column chromatography. | Recrystallization is preferred over chromatography for its scalability and cost-effectiveness. wikipedia.org Solvent recovery and waste stream management are critical. |
For industrial production, process optimization is key. This involves studying the reaction kinetics to determine the optimal temperature, reaction time, and reagent stoichiometry to maximize yield and throughput while minimizing byproducts. core.ac.uk The use of phase-transfer catalysis (PTC) can be particularly advantageous for scale-up, as it allows the reaction to occur between an aqueous phase (containing the phenoxide salt) and an organic phase (containing the alkyl halide), simplifying the process and potentially reducing the need for expensive, anhydrous solvents. researchgate.net
Development of Novel Synthetic Routes to this compound
While the Williamson ether synthesis is a classic and effective method, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic routes.
Alternative Etherification Methods:
Palladium-Catalyzed Etherification: Recent advances have shown that palladium catalysts can facilitate the coupling of phenols with various partners under mild conditions. frontiersin.org While often used for more complex ethers, these methods could potentially be adapted, offering different functional group tolerance and reaction conditions.
Baeyer-Villiger Oxidation Approach: A less direct but innovative route involves the Baeyer-Villiger oxidation of specifically substituted ketones. This has been explored for the synthesis of other phenolic ethers and could theoretically be applied to a precursor of this compound. core.ac.uk
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis, sometimes from hours to minutes, and can also increase yields. wikipedia.org This technology is scalable and offers significant advantages in terms of energy efficiency and process intensification.
Greener Synthetic Approaches:
A significant driver in modern synthetic chemistry is the development of "green" methodologies. For the synthesis of this compound, this could involve:
Surfactant-Assisted Aqueous Synthesis: Research has demonstrated the synthesis of other benzoic acid ethers in water using surfactants. researchgate.net The surfactant forms micelles, which act as microreactors, facilitating the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide, thus avoiding bulk organic solvents. researchgate.net
Catalytic Routes from Different Precursors: Instead of starting with a pre-functionalized benzoic acid, novel routes might employ C-H activation strategies. rsc.org For example, catalytically activating the C-H bond para to the hydroxyl group in m-cresol for carboxylation, followed by etherification, could represent a future, more atom-economical approach.
Table 2: Comparison of Synthetic Strategies
| Method | Advantages | Disadvantages | Potential for Target Compound |
|---|---|---|---|
| Williamson Ether Synthesis | Well-established, reliable, good yields. wikipedia.org | Requires stoichiometric strong base, can require harsh conditions. | Standard and most likely current method. |
| Microwave-Assisted Williamson | Extremely fast, often higher yields. wikipedia.org | Requires specialized equipment for scale-up. | High potential for efficient lab and industrial synthesis. |
| Aqueous PTC / Surfactant | Environmentally friendly (uses water), simplified workup. researchgate.net | May have lower yields or require specific catalysts. | Promising "green" alternative. |
| Palladium-Catalyzed Coupling | Mild conditions, broad scope. frontiersin.org | Catalyst cost and removal can be an issue. | Potentially applicable, but might be overly complex for this specific transformation. |
The continuous development in organic synthesis will likely provide even more efficient and sustainable pathways to this compound and its derivatives in the future. nih.gov
Chemical Reactivity and Transformation Studies of 4 Isobutoxy 3 Methylbenzoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Mechanistic Investigations of Esterification with 4-Isobutoxy-3-methylbenzoic Acid
Esterification of this compound is a fundamentally important reaction, typically proceeding via a nucleophilic acyl substitution mechanism. The reaction is generally catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation and elimination of water yield the corresponding ester.
The rate of esterification is influenced by both steric and electronic factors. The methyl group at the 3-position of the benzene (B151609) ring may exert a minor steric hindrance, while the electron-donating nature of the isobutoxy and methyl groups can slightly decrease the electrophilicity of the carbonyl carbon. nih.govmdpi.com Kinetic studies on similar substituted benzoic acids have shown that electron-donating groups tend to decrease the reaction rate, whereas electron-withdrawing groups increase it. nih.gov
Table 1: Factors Influencing the Esterification of Substituted Benzoic Acids
| Factor | Influence on Esterification Rate | Rationale |
|---|---|---|
| Steric Hindrance | Ortho-substituents can decrease the rate of reaction by sterically hindering the approach of the nucleophilic alcohol. mdpi.com | The bulky groups near the reaction center make it difficult for the nucleophile to attack the carbonyl carbon. |
| Electronic Effects | Electron-donating groups (like alkoxy and alkyl groups) decrease the rate of esterification. nih.gov | These groups increase the electron density on the carbonyl carbon, making it less electrophilic. |
| Catalyst | Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, increase the reaction rate. researchgate.net | The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Reaction Conditions | Higher temperatures and removal of water drive the equilibrium towards the product side. mdpi.com | Esterification is a reversible reaction, and removing one of the products (water) shifts the equilibrium to favor the formation of the ester. |
Amidation Pathways and Derivative Synthesis from this compound
Amidation of this compound to form the corresponding amides requires the activation of the carboxylic acid. Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are commonly employed to facilitate this transformation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can be used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. researchgate.net
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate (in the case of DCC), which is then readily attacked by the amine to furnish the amide and dicyclohexylurea as a byproduct. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. orgsyn.org
Table 2: Common Coupling Agents for Amidation
| Coupling Agent | Byproduct | Advantages | Disadvantages |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | High efficiency, readily available. | DCU can be difficult to remove, potential for racemization in chiral substrates. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Easy workup due to water solubility of the byproduct. | More expensive than DCC. |
| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | 4,5-Dichloropyridazin-3(2H)-one and diethyl phosphonate | High yields, mild reaction conditions. researchgate.net | May not be as commonly available as carbodiimides. |
Acyl Halide Formation and Subsequent Nucleophilic Acyl Substitution Reactions
This compound can be converted into its more reactive acyl halide derivative, typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orglibretexts.org The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a good leaving group. libretexts.orglibretexts.org
The resulting 4-isobutoxy-3-methylbenzoyl chloride is a versatile intermediate that readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. masterorganicchemistry.comlibretexts.org For instance, it can react with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides. libretexts.orgmasterorganicchemistry.com These reactions are generally rapid and irreversible, often proceeding in high yields. libretexts.org
Reactivity of the Isobutoxy Group
The isobutoxy group, an ether linkage, also presents opportunities for chemical modification, although it is generally less reactive than the carboxylic acid functionality.
Cleavage Reactions of the Ether Linkage
The ether linkage of the isobutoxy group can be cleaved under harsh conditions, typically by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.comlibretexts.orgopenstax.org The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, forming a good leaving group (an alcohol). chemistrysteps.comlibretexts.org
The subsequent step depends on the nature of the carbon atoms attached to the ether oxygen. In the case of this compound, the cleavage can occur via an Sₙ1 or Sₙ2 pathway. wikipedia.org Given that the isobutyl group is a primary alkyl group, an Sₙ2 attack by the halide ion on the less hindered carbon of the protonated ether is likely. openstax.org This would yield 4-hydroxy-3-methylbenzoic acid and isobutyl halide. However, under forcing conditions, the intermediate isobutyl alcohol could be further converted to isobutyl halide.
Table 3: Conditions for Ether Cleavage
| Reagent | Mechanism | Products |
|---|---|---|
| Hydrobromic Acid (HBr) | Sₙ2 (primarily) | 4-hydroxy-3-methylbenzoic acid and isobutyl bromide. |
| Hydroiodic Acid (HI) | Sₙ2 (primarily) | 4-hydroxy-3-methylbenzoic acid and isobutyl iodide. |
| Boron Tribromide (BBr₃) | Lewis acid-mediated cleavage | 4-hydroxy-3-methylbenzoic acid and isobutyl bromide. |
Functionalization of the Isobutyl Chain
Direct functionalization of the isobutyl chain of this compound is challenging due to the relative inertness of the C-H bonds. However, free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, could potentially introduce a bromine atom at the benzylic-like position of the isobutyl group if one were present, or more likely at the tertiary carbon of the isobutyl group. Subsequent nucleophilic substitution or elimination reactions could then be employed to introduce other functional groups.
Oxidation of the isobutyl group is also a possibility, although it would require specific and potent oxidizing agents and may be complicated by the presence of the electron-rich aromatic ring and the carboxylic acid group. For instance, strong oxidizing agents like potassium permanganate or chromic acid would likely oxidize the methyl group on the benzene ring to a carboxylic acid. youtube.com
Table 4: Potential Functionalization Reactions of the Isobutyl Chain
| Reaction | Reagents | Potential Product |
|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), light or radical initiator | 4-(2-bromo-2-methylpropoxy)-3-methylbenzoic acid |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Likely leads to oxidation of the ring's methyl group and potential cleavage of the ether. |
Reactivity of the Methyl Group on the Benzoic Acid Ring
The methyl group attached to the aromatic ring at position 3 is a site of potential chemical modification, primarily through reactions involving the benzylic carbon.
The benzylic position of this compound is susceptible to free radical-mediated functionalization. A common transformation is benzylic bromination, which can be initiated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction would yield 4-isobutoxy-3-(bromomethyl)benzoic acid, a versatile intermediate for further synthetic elaborations.
Following functionalization, or directly from the parent compound, the benzylic methyl group can be oxidized to various oxidation states. The outcome of the oxidation is dependent on the choice of oxidizing agent and reaction conditions. For instance, strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid would be expected to oxidize the methyl group to a carboxylic acid, resulting in 4-isobutoxy-1,3-benzenedicarboxylic acid. Milder oxidizing agents could potentially yield the corresponding aldehyde or alcohol.
| Starting Material | Reagent(s) | Product |
| This compound | N-Bromosuccinimide (NBS), Radical Initiator | 4-Isobutoxy-3-(bromomethyl)benzoic acid |
| This compound | Potassium Permanganate (KMnO4) | 4-Isobutoxy-1,3-benzenedicarboxylic acid |
| 4-Isobutoxy-3-(bromomethyl)benzoic acid | Sodium Hydroxide (NaOH), H2O | 4-Isobutoxy-3-(hydroxymethyl)benzoic acid |
| 4-Isobutoxy-3-(hydroxymethyl)benzoic acid | Pyridinium Chlorochromate (PCC) | 4-Isobutoxy-3-formylbenzoic acid |
Electrophilic Aromatic Substitution (EAS) Patterns of this compound
Electrophilic aromatic substitution reactions on the benzene ring of this compound are directed by the electronic effects of the three existing substituents. The isobutoxy group (-OCH2CH(CH3)2) is an activating group and an ortho-, para- director due to the electron-donating resonance effect of the oxygen atom. chemistrytalk.orgyoutube.com The methyl group (-CH3) is also an activating group and an ortho-, para- director, primarily through an inductive effect and hyperconjugation. libretexts.orgaskfilo.comstackexchange.com Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta- director because of its electron-withdrawing inductive and resonance effects. quora.comchegg.com
The positions for incoming electrophiles are determined by the cumulative influence of these groups. The available positions for substitution are C2, C5, and C6.
Position C2: Ortho to the methyl group and meta to the carboxylic acid group.
Position C5: Para to the methyl group and ortho to the isobutoxy group, but also meta to the carboxylic acid.
Position C6: Ortho to the isobutoxy group and meta to the methyl and carboxylic acid groups.
The powerful ortho-, para-directing effects of the isobutoxy and methyl groups, which are activating, will likely dominate over the meta-directing effect of the deactivating carboxylic acid group. The most probable sites of electrophilic attack would be the positions most activated by the electron-donating groups. Position C5 is para to the methyl group and ortho to the isobutoxy group, making it a highly activated position. Position C2 is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. Position C6 is ortho to the activating isobutoxy group. Steric hindrance from the bulky isobutoxy group might slightly disfavor substitution at the C5 position.
| Substituent | Electronic Effect | Directing Effect |
| -OCH2CH(CH3)2 (Isobutoxy) | Activating | Ortho, Para |
| -CH3 (Methyl) | Activating | Ortho, Para |
| -COOH (Carboxylic Acid) | Deactivating | Meta |
Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Core of this compound
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction pathway generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. pressbooks.pubaskfilo.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction.
In its current form, this compound is not a suitable substrate for a typical SNAr reaction. The ring is substituted with electron-donating (isobutoxy and methyl) and a moderately deactivating (carboxylic acid) group, but it lacks the requisite strong electron-withdrawing groups (such as a nitro group) and a good leaving group (such as a halide).
For this compound to undergo SNAr, the molecule would need to be chemically modified. For instance, if a nitro group were introduced onto the ring, and one of the existing substituents was replaced with a halogen, the likelihood of an SNAr reaction would be significantly increased. The rate of substitution would be further enhanced by the presence of multiple electron-withdrawing groups. Without such modifications, the aromatic core of this compound is not expected to be reactive towards nucleophiles under standard SNAr conditions.
Advanced Spectroscopic Characterization of 4 Isobutoxy 3 Methylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
For 4-Hydroxy-3-methylbenzoic acid , the expected proton signals would include a sharp singlet for the methyl group (CH₃), distinct signals for the aromatic protons, and a broad singlet for the acidic proton of the carboxylic acid, as well as a signal for the hydroxyl proton. The aromatic region would show an ABX or similar complex splitting pattern due to the substitution on the benzene (B151609) ring.
In the case of 4-Methoxy-3-methylbenzoic acid , a sharp singlet corresponding to the methoxy (B1213986) group (-OCH₃) protons would be observed, typically in the range of 3.8-4.0 ppm. The aromatic and carboxylic acid proton signals would be similar to the hydroxy analogue.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Analogous Compounds
| Proton | 4-Hydroxy-3-methylbenzoic acid (Predicted) | 4-Methoxy-3-methylbenzoic acid (Predicted) | 4-Isobutoxy-3-methylbenzoic acid (Predicted) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 10.0 - 13.0 | 10.0 - 13.0 |
| Aromatic (H-2) | ~7.8 (d) | ~7.8 (d) | ~7.8 (d) |
| Aromatic (H-5) | ~6.9 (d) | ~6.9 (d) | ~6.9 (d) |
| Aromatic (H-6) | ~7.7 (dd) | ~7.7 (dd) | ~7.7 (dd) |
| Methyl (-CH₃) | ~2.2 (s) | ~2.2 (s) | ~2.2 (s) |
| Hydroxyl (-OH) | 5.0 - 9.0 | - | - |
| Methoxy (-OCH₃) | - | ~3.9 (s) | - |
| Isobutoxy (-OCH₂CH(CH₃)₂) | - | - | ~3.8 (d) |
| Isobutoxy (-OCH₂CH (CH₃)₂) | - | - | ~2.1 (m) |
| Isobutoxy (-OCH₂CH(CH₃ )₂) | - | - | ~1.0 (d) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.
For 4-Hydroxy-3-methylbenzoic acid , one would expect to see signals for the carboxylic carbon, the aromatic carbons (with quaternary carbons appearing weaker), and the methyl carbon. The carbon attached to the hydroxyl group would be shifted downfield.
For 4-Methoxy-3-methylbenzoic acid , the spectrum would be similar, with the addition of a signal for the methoxy carbon, typically around 55-60 ppm. The aromatic carbon attached to the methoxy group would also experience a downfield shift. For the target compound, This compound , additional signals for the four distinct carbons of the isobutoxy group would be present.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Analogous Compounds
| Carbon | 4-Hydroxy-3-methylbenzoic acid (Predicted) | 4-Methoxy-3-methylbenzoic acid (Predicted) | This compound (Predicted) |
|---|---|---|---|
| Carboxylic Acid (-C OOH) | ~170 | ~170 | ~170 |
| Aromatic (C-1) | ~125 | ~125 | ~125 |
| Aromatic (C-2) | ~131 | ~131 | ~131 |
| Aromatic (C-3) | ~130 | ~130 | ~130 |
| Aromatic (C-4) | ~160 | ~162 | ~162 |
| Aromatic (C-5) | ~115 | ~112 | ~112 |
| Aromatic (C-6) | ~132 | ~132 | ~132 |
| Methyl (-C H₃) | ~16 | ~16 | ~16 |
| Methoxy (-OC H₃) | - | ~56 | - |
| Isobutoxy (-OC H₂CH(CH₃)₂) | - | - | ~75 |
| Isobutoxy (-OCH₂C H(CH₃)₂) | - | - | ~28 |
| Isobutoxy (-OCH₂CH(C H₃)₂) | - | - | ~19 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR experiments are crucial for confirming the structural assignment by showing correlations between nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For the isobutoxy group in this compound, COSY would show a correlation between the -OCH₂- protons and the adjacent -CH- proton, and between the -CH- proton and the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methyl group on the benzene ring would show a correlation to the aromatic carbons C-2, C-3, and C-4. The protons of the isobutoxy group would show correlations to the aromatic carbon C-4, confirming the ether linkage.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
The FT-IR spectrum is used to identify characteristic functional groups.
Carboxylic Acid: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ are characteristic of the carboxylic acid group.
Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, and C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ region.
Ether Linkage: For 4-Methoxy and this compound, a C-O-C stretching band would be expected around 1250-1000 cm⁻¹.
Methyl Group: C-H stretching and bending vibrations for the methyl group would also be present.
Table 3: Characteristic FT-IR Frequencies (cm⁻¹) for Analogous Compounds
| Functional Group | Vibration | Expected Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| C=O Stretch | 1680 - 1720 | |
| Aromatic | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 | |
| Ether (Alkoxy) | C-O-C Stretch | 1200 - 1260 (aryl-alkyl) |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds.
The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.
The C=O stretch of the carboxylic acid would also be visible.
Vibrations of the isobutoxy group, such as C-C skeletal stretches, would also be Raman active.
A detailed vibrational mode analysis would require computational modeling, which is beyond the scope of this analogous study based on available data.
While a definitive spectroscopic analysis of this compound is not possible due to the lack of public data, the examination of its close analogues, 4-Hydroxy-3-methylbenzoic acid and 4-Methoxy-3-methylbenzoic acid, provides a solid foundation for predicting its spectral characteristics. A comprehensive understanding of this specific compound awaits the future publication of its experimental spectroscopic data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound, like other substituted benzoic acids, is characterized by electronic transitions within the aromatic ring and the carboxyl group. These transitions, primarily π → π* and n → π*, are influenced by the electronic effects of the isobutoxy and methyl substituents on the benzene ring. nih.govlibretexts.org
The benzene ring and the carbonyl group within the carboxylic acid function as chromophores, parts of the molecule that absorb light in the UV-Vis region. libretexts.org The presence of an unsaturated system allows for π → π* transitions, while the non-bonding electrons on the oxygen atoms of the carboxyl group and the isobutoxy group can undergo n → π* transitions. libretexts.org
In substituted benzoic acids, two main absorption bands are typically observed in the UV region. These are often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). nist.gov The positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring. The isobutoxy group, being an electron-donating group, and the methyl group, also an electron-donating group, are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzoic acid. This is due to the interaction of the substituents' electrons with the π-electron system of the benzene ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
Due to the lack of direct experimental data for this compound, the following table provides predicted UV-Vis absorption data based on the analysis of structurally similar compounds, such as 4-butoxybenzoic acid and various alkyl- and alkoxy-substituted benzoic acids. nih.govnih.gov
| Predicted Absorption Band | λmax (nm) | Electronic Transition | Solvent |
|---|---|---|---|
| B-band | ~240 - 250 | π → π | Ethanol/Methanol (B129727) |
| C-band | ~280 - 290 | π → π | Ethanol/Methanol |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₂H₁₆O₃, which corresponds to a molecular weight of 208.25 g/mol .
Upon electron ionization, the molecule loses an electron to form a molecular ion [M]⁺• at m/z 208. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a fingerprint that can be used to identify the compound. docbrown.infojove.com
The fragmentation of this compound is expected to follow patterns observed for other substituted benzoic acids and aromatic ethers. docbrown.infowhitman.edu Key fragmentation pathways likely include:
Loss of the isobutyl group: Cleavage of the ether bond can lead to the loss of an isobutyl radical (•C₄H₉), resulting in a prominent peak.
Loss of the isobutoxy group: The entire isobutoxy group (•OC₄H₉) can be lost.
Decarboxylation: Loss of a carboxyl radical (•COOH) or a neutral carbon dioxide molecule (CO₂) is a common fragmentation for benzoic acids. sci-hub.se
Cleavage of the isobutyl chain: Fragmentation within the isobutyl group itself can lead to the loss of smaller alkyl radicals.
Formation of an acylium ion: Loss of the isobutoxy group can form a stable acylium ion. libretexts.org
Based on the fragmentation patterns of related compounds like 4-butoxybenzoic acid, 3-methoxy-4-methylbenzoic acid, and other alkyl-substituted benzoic acids, the following table presents the predicted major fragments for this compound. nih.govnist.gov
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion |
| 193 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutoxy group |
| 151 | [M - C₄H₉]⁺ | Loss of the isobutyl radical |
| 135 | [M - OC₄H₉]⁺ | Loss of the isobutoxy radical |
| 121 | [M - COOH - C₂H₄]⁺ | Loss of a carboxyl radical and ethylene (B1197577) from the isobutyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in alkylbenzenes |
Computational Chemistry and Theoretical Investigations of 4 Isobutoxy 3 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a framework for modeling molecular structures and predicting their characteristics with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 4-Isobutoxy-3-methylbenzoic acid, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure.
Once the optimized geometry is obtained, the same theoretical level is used to calculate the electronic structure. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are crucial for understanding the molecule's reactivity and spectroscopic properties.
Ab Initio Methods in Predicting Molecular Properties
Ab initio methods, derived directly from theoretical principles without the inclusion of experimental data, represent another powerful tool in computational chemistry. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of molecular properties. For this compound, these methods can be used to corroborate the results obtained from DFT and to calculate properties that are sensitive to electron correlation effects. Ab initio calculations are particularly valuable for obtaining precise values for properties such as dipole moments and polarizability.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior. A detailed analysis of the electronic properties of this compound provides a deeper understanding of its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: Specific energy values for this compound are not publicly available in the searched literature. The table serves as a template for how such data would be presented.
Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack.
The Fukui function provides a more quantitative measure of the reactivity at different atomic sites within a molecule. It describes the change in electron density at a specific point when the total number of electrons in the system changes. By analyzing the Fukui functions, one can identify the most electrophilic and nucleophilic sites in this compound with greater precision.
Simulations of Spectroscopic Data (IR, Raman, NMR, UV-Vis)
Theoretical simulations of spectroscopic data are a cornerstone of computational chemistry, offering insights that complement and aid in the interpretation of experimental results. By calculating the response of a molecule to various forms of electromagnetic radiation, it is possible to predict its spectral signatures. For a comprehensive understanding of this compound, a combination of methods would be employed to simulate its Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
Infrared (IR) and Raman Spectroscopy Simulations:
Vibrational spectroscopy is a key tool for identifying functional groups and understanding the structural framework of a molecule. Theoretical IR and Raman spectra are typically calculated using frequency analysis based on DFT, often with hybrid functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide the harmonic vibrational frequencies and their corresponding intensities. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model.
The simulated IR spectrum of this compound would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. These would include:
O-H stretching of the carboxylic acid group, typically appearing as a broad band.
C=O stretching of the carbonyl group in the carboxylic acid.
C-O stretching of the ether linkage and the carboxylic acid.
Aromatic C-H and C=C stretching vibrations of the benzene (B151609) ring.
Aliphatic C-H stretching and bending of the isobutoxy and methyl groups.
Raman simulations would provide complementary information, particularly for non-polar bonds and symmetric vibrations, aiding in a more complete vibrational assignment.
Illustrative Table of Simulated Vibrational Frequencies for this compound (Note: The following data is illustrative and intended to represent the typical output of a computational study, as specific literature for this compound is not available.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |
| O-H stretch (Carboxylic Acid) | ~3400-3500 | High | Low |
| C-H stretch (Aromatic) | ~3050-3150 | Medium | High |
| C-H stretch (Aliphatic) | ~2850-3000 | High | Medium |
| C=O stretch (Carbonyl) | ~1700-1750 | Very High | Medium |
| C=C stretch (Aromatic Ring) | ~1500-1600 | High | High |
| C-O stretch (Ether) | ~1200-1250 | High | Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulations:
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm structural assignments.
For this compound, ¹H NMR simulations would predict the chemical shifts for the aromatic protons, the protons of the isobutoxy group, the methyl group attached to the ring, and the acidic proton of the carboxyl group. Similarly, ¹³C NMR simulations would predict the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon.
Ultraviolet-Visible (UV-Vis) Spectroscopy Simulations:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis spectra. These calculations yield the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption wavelengths (λ_max) and intensities in the experimental spectrum. The simulations for this compound would likely predict electronic transitions associated with the π → π* transitions of the substituted benzene ring.
Conformational Landscape and Energy Minimization Studies of this compound
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape and conformational preferences. Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule and to determine the energy barriers for interconversion between them.
Exploration of the Conformational Landscape:
The conformational landscape of this compound is primarily defined by the rotation around several key single bonds:
The bond between the aromatic ring and the carboxylic acid group.
The bond between the aromatic ring and the oxygen atom of the isobutoxy group.
The C-O and C-C bonds within the flexible isobutoxy side chain.
Computational methods can be used to systematically explore these rotational degrees of freedom. A common approach is to perform a relaxed potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, while allowing the rest of the molecular geometry to relax at each step. This process helps to identify the energy minima, corresponding to stable conformers, and the energy maxima, corresponding to the transition states between them.
Energy Minimization and Stable Conformers:
Following a broad exploration of the conformational space, the identified low-energy structures are subjected to full geometry optimization and energy minimization. This process refines the geometry of each conformer to find the precise arrangement of atoms that corresponds to a local minimum on the potential energy surface. Frequency calculations are then typically performed to confirm that these optimized structures are true minima (i.e., they have no imaginary frequencies).
For this compound, it is expected that several stable conformers would exist, differing in the orientation of the isobutoxy group relative to the plane of the benzene ring and the orientation of the carboxylic acid group. The relative energies of these conformers determine their population at a given temperature, which can be calculated using the Boltzmann distribution.
Illustrative Table of Key Dihedral Angles and Relative Energies for Conformers of this compound (Note: The following data is illustrative and intended to represent the typical output of a computational study, as specific literature for this compound is not available.)
| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |
| A | ~0° | ~180° | 0.00 (Global Minimum) |
| B | ~180° | ~180° | 1.25 |
| C | ~90° | ~60° | 2.50 |
These computational investigations, from spectroscopic simulations to conformational analysis, provide a detailed, atomistic-level understanding of this compound. While specific published data for this exact molecule is sparse, the methodologies are well-established and provide a clear framework for its theoretical characterization.
Solid State Research and Crystal Engineering of 4 Isobutoxy 3 Methylbenzoic Acid
Single-Crystal X-ray Diffraction Analysis of p-Anisic Acid
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental to understanding the solid-state properties of a compound.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystal structure of p-Anisic acid has been determined through single-crystal X-ray diffraction. It crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group for p-Anisic acid is P2₁/a. This space group notation indicates a primitive unit cell with a two-fold screw axis and a glide plane. The unit cell parameters, which define the dimensions and shape of the unit cell, have been accurately measured. These parameters are crucial for the unique identification of the crystalline form.
Table 1: Crystallographic Data for p-Anisic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a | 16.98 Å |
| b | 10.95 Å |
| c | 3.98 Å |
| α | 90° |
| β | 98.7° |
| γ | 90° |
| Z (molecules per unit cell) | 4 |
Molecular Conformation and Bond Geometries in the Solid State
In the crystalline state, the p-Anisic acid molecule exhibits a nearly planar conformation. The carboxylic acid group and the methoxy (B1213986) group are attached to the benzene (B151609) ring at the para position. The torsion angle between the plane of the carboxylic acid group and the benzene ring is small, indicating a high degree of conjugation. The bond lengths and angles within the molecule are consistent with standard values for similar organic compounds. The C-C bond lengths in the aromatic ring show the expected delocalization of π-electrons. The C=O and C-O bond lengths of the carboxylic acid group are distinct, reflecting their double and single bond character, respectively. The geometry of the methoxy group is also well-defined.
Analysis of Intermolecular Interactions in p-Anisic Acid
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. These interactions are critical in determining the physical properties of the solid, such as melting point and solubility.
Hydrogen Bonding Networks
The most prominent intermolecular interaction in the crystal structure of p-Anisic acid is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. This interaction leads to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a robust, eight-membered ring structure. These hydrogen-bonded dimers are the fundamental building blocks of the crystal lattice.
π-π Stacking Interactions and Van der Waals Forces
Van der Waals forces, which are ubiquitous intermolecular forces arising from temporary fluctuations in electron density, also contribute to the cohesion of the crystal lattice. These non-directional forces act between all atoms in the crystal and are particularly important in the regions where molecules are in close contact but not involved in more specific interactions like hydrogen bonding or π-π stacking.
Polymorphism and Co-crystallization Studies of p-Anisic Acid
The ability of a compound to exist in more than one crystalline form is known as polymorphism. The study of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a key area of crystal engineering.
While p-Anisic acid itself is not known to exhibit extensive polymorphism under ambient conditions, the principles of polymorphism are highly relevant to substituted benzoic acids. The subtle balance of intermolecular forces means that small changes in crystallization conditions can sometimes lead to different packing arrangements.
The propensity of p-Anisic acid to form co-crystals has been more extensively explored. Co-crystallization can be used to modify the physical properties of a substance. For example, co-crystals of p-Anisic acid have been formed with various pyridine (B92270) derivatives, such as isonicotinamide (B137802) and 4,4'-bipyridine (B149096). In these co-crystals, the primary hydrogen bonding interaction often shifts from the acid-acid dimer to an acid-pyridine heterosynthon, where the carboxylic acid proton is donated to the nitrogen atom of the pyridine ring. The formation and structure of these co-crystals are governed by the relative acidity and basicity of the components and their geometric compatibility.
For instance, in the co-crystal of p-Anisic acid with isonicotinamide, a robust hydrogen bond is formed between the carboxylic acid and the pyridine nitrogen. The amide group of isonicotinamide can then form further hydrogen bonds, leading to extended networks. Similarly, the difunctional nature of 4,4'-bipyridine allows it to bridge two p-Anisic acid molecules, creating linear chains or more complex architectures. The study of such co-crystals provides valuable insights into the design of multi-component molecular solids with tailored properties.
Relationship Between Molecular Structure and Crystal Packing Motifs
The solid-state architecture of crystalline materials is fundamentally governed by the intrinsic chemical structure of the constituent molecules and the non-covalent interactions they form. For 4-isobutoxy-3-methylbenzoic acid, a comprehensive understanding of its crystal packing can be inferred by analyzing the interplay of its functional groups: the carboxylic acid, the isobutoxy group, and the methyl group on the phenyl ring. While specific crystallographic data for this compound is not publicly available in crystallographic databases as of the latest searches, the crystal engineering principles for substituted benzoic acids are well-established, allowing for a detailed projection of its solid-state behavior.
The primary and most dominant intermolecular interaction in the crystal structure of the vast majority of benzoic acid derivatives is the formation of the carboxylic acid dimer. researchgate.netresearchgate.net This highly robust and predictable supramolecular synthon involves two molecules of the acid associating through a pair of O-H···O hydrogen bonds, creating a centrosymmetric eight-membered ring. This dimerization effectively neutralizes the strongest hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), and its prevalence is a cornerstone of the crystal packing in this family of compounds. nih.govnih.govacs.org It is therefore highly probable that this compound molecules will assemble into these dimeric units in the solid state.
Studies on various alkoxy-substituted benzoic acids reveal that the length and branching of the alkyl chain significantly influence the crystal packing. researchgate.netconicet.gov.ar The isobutoxy group in this compound, with its flexible and branched nature, is expected to have a considerable steric influence. The conformation adopted by the isobutoxy chain will affect how the dimers can pack. For instance, the alkyl chains of one dimer may interdigitate with those of adjacent dimers, or they may segregate into distinct aliphatic layers, a phenomenon observed in some mesogenic 4-alkoxybenzoic acids. researchgate.net The presence of the isobutoxy group can also introduce weaker C-H···O or C-H···π interactions that further stabilize the crystal lattice.
The methyl group at the 3-position introduces additional steric considerations and modifies the electronic landscape of the phenyl ring. Its presence adjacent to the isobutoxy group may lead to specific conformational preferences for the alkoxy chain to minimize steric hindrance. Furthermore, the interplay between the methyl and isobutoxy substituents will influence how the aromatic cores of the dimers interact. Aromatic stacking interactions, such as π-π or C-H···π interactions, are common in the crystal structures of benzoic acid derivatives and are sensitive to the substitution pattern. conicet.gov.ar The specific positioning of the methyl and isobutoxy groups will dictate the feasibility and geometry of such stacking arrangements.
Derivatives and Analogues of 4 Isobutoxy 3 Methylbenzoic Acid in Advanced Chemical Research
Design and Synthesis of Novel Chemical Entities Based on the 4-Isobutoxy-3-methylbenzoic Acid Scaffold
The synthesis of new molecules based on the this compound scaffold involves a variety of chemical strategies. A key approach is the modification of the carboxylic acid group. For instance, the creation of ester derivatives, such as 3-(2-methylpiperidino)propyl ester, introduces new functional groups that can significantly alter the compound's properties. ontosight.ai The hydrochloride salt of this ester is often prepared to enhance its solubility and stability. ontosight.ai
Another synthetic route involves the preparation of amide derivatives. For example, various fluorinated 6-arylaminobenzamides have been synthesized and evaluated as potential imaging agents. rsc.org This highlights the utility of the this compound backbone in developing compounds for diagnostic applications.
Furthermore, the core structure can be elaborated by introducing additional ring systems and functional groups. An example is the synthesis of 4-[4-[3-Hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]-3-methylbenzoic acid, which demonstrates the potential for creating more complex molecules with potentially enhanced biological activities. nih.gov The synthesis of such complex derivatives often requires multi-step procedures. For instance, the preparation of related compounds like methyl 3-cyano-4-isobutoxybenzoate involves several stages, including the reaction of methyl 4-hydroxy benzoate (B1203000) with hexamethylenetetramine in methanesulfonic acid. tdcommons.org
The following table summarizes some of the novel chemical entities synthesized from the this compound scaffold:
| Derivative Name | Modification | Potential Application Area |
| Benzoic acid, p-isobutoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride ontosight.ai | Esterification and salt formation | Pharmaceutical and medicinal chemistry |
| [5-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}carbonyl)-2-isobutoxy-3-methylphenyl] acetate | Amidation and acetylation | PET imaging agents for S1P5 receptor |
| 4-[4-[3-Hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]-3-methylbenzoic acid nih.gov | Ether linkage and additional substituted phenyl ring | Not specified |
Structure-Reactivity Relationship Studies of Substituted this compound Analogues
Understanding the relationship between the structure of this compound analogues and their chemical reactivity is crucial for designing new compounds with desired properties. The electronic effects of substituents on the benzoic acid ring play a significant role in determining the molecule's reactivity.
For example, the isobutoxy group at the para position is an electron-donating group, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. The methyl group at the meta position also contributes to the electronic and steric properties of the molecule.
Studies on related benzoic acid derivatives have shown that the position and nature of substituents can dramatically alter their biological activity. For instance, in a study of para-substituted benzoic acid derivatives as inhibitors of the protein phosphatase Slingshot, the specific substitution pattern was found to be critical for inhibitory potency. nih.gov While this study did not directly involve this compound, it highlights the importance of systematic modifications and the evaluation of their effects on biological targets.
The reactivity of the carboxylic acid group itself is a key aspect of these studies. It can be readily converted into esters, amides, and other functional groups, allowing for the exploration of a wide chemical space. ontosight.airsc.org The ease of these transformations makes the this compound scaffold an attractive starting point for combinatorial chemistry and the generation of compound libraries for screening.
Exploration of Diverse Functional Group Modifications
The exploration of diverse functional group modifications on the this compound framework is a central theme in its application in advanced chemical research. These modifications aim to fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Key areas of functional group modification include:
The Carboxylic Acid Group: As mentioned, this group is a prime site for modification. Conversion to amides, esters, and other bioisosteres of carboxylic acids is a common strategy. pressbooks.pub For example, replacing the carboxylic acid with a tetrazole or a hydroxamic acid can alter the acidity and hydrogen bonding capabilities of the molecule.
The Isobutoxy Group: Modifications to the isobutoxy group, such as changing the alkyl chain length or introducing branching, can modulate the lipophilicity of the compound. This can have a significant impact on its ability to cross cell membranes.
The Methyl Group: The methyl group can be replaced with other small alkyl groups or functional groups like halogens to probe the steric and electronic requirements of a potential binding pocket. rsc.org
The Aromatic Ring: Introduction of further substituents onto the benzene (B151609) ring can lead to new analogues with altered electronic properties and potential for new interactions with biological targets. For example, the synthesis of 3-amino-4-methyl-benzoic acid derivatives has been explored for creating azo dyes. rasayanjournal.co.in
The following table provides examples of functional group modifications and their potential impact:
| Original Functional Group | Modified Functional Group | Potential Impact |
| Carboxylic Acid (-COOH) | Amide (-CONH2), Ester (-COOR) ontosight.airsc.org | Altered solubility, hydrogen bonding, and metabolic stability |
| Isobutoxy Group (-OCH2CH(CH3)2) | Methoxy (B1213986), Ethoxy, etc. | Modulated lipophilicity and steric bulk |
| Methyl Group (-CH3) | Halogens (F, Cl, Br), other alkyl groups | Altered electronic properties and steric interactions |
Applications of 4 Isobutoxy 3 Methylbenzoic Acid As a Chemical Intermediate and Building Block
Role in Multi-Step Organic Synthesis for Complex Molecular Architectures
The structural features of 4-Isobutoxy-3-methylbenzoic acid make it a valuable starting material in multi-step organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which are key intermediates in the construction of complex molecular frameworks. The presence of the methyl and isobutoxy groups on the aromatic ring influences the reactivity and selectivity of synthetic transformations, allowing for precise control over the final product's structure.
Precursor for Specialized Chemical Compounds in Research Settings
In research environments, this compound is utilized as a precursor for the synthesis of specialized chemical compounds with tailored properties. For instance, it can be a starting point for the development of novel pharmaceutical intermediates or active ingredients. The isobutoxy group, in particular, can enhance the lipophilicity of a molecule, which can be a desirable characteristic for certain biological applications. Researchers can chemically modify the core structure of this compound to create libraries of new compounds for screening in various assays.
Integration into Polymer Science and Advanced Materials Research
The application of this compound extends into the realm of polymer science and the development of advanced materials. Its bifunctional nature, with a reactive carboxylic acid group and a modifiable aromatic ring, allows for its incorporation into polymeric structures.
Contributions to Polymer Properties
The inclusion of the this compound moiety into a polymer chain can impart specific characteristics to the resulting material. The bulky isobutoxy group can affect the polymer's chain packing and morphology, potentially leading to changes in properties such as solubility, thermal stability, and mechanical strength. These modifications can be strategically employed to design polymers with desired performance attributes for specific applications.
Investigation in Supramolecular Chemistry and Self-Assembly Processes
The principles of molecular recognition and self-assembly are central to supramolecular chemistry, and molecules like this compound can play a role in the construction of ordered supramolecular architectures.
Design of Host-Guest Systems
In the context of supramolecular chemistry, there is potential for this compound and its derivatives to be investigated in the design of host-guest systems. The aromatic ring can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These non-covalent interactions are fundamental to the formation of stable host-guest complexes. While specific research on this compound in this area is not extensively documented, its structural motifs are analogous to other building blocks used in the creation of synthetic receptors and other supramolecular assemblies.
Formation of Supramolecular Architectures
As a substituted benzoic acid, this compound possesses functional groups conducive to forming extended networks through non-covalent interactions. The carboxylic acid group is a primary site for strong hydrogen bonding, while the isobutoxy and methyl groups can participate in weaker, albeit structurally significant, hydrophobic and van der Waals interactions. However, a detailed experimental analysis of the supramolecular architectures formed specifically by this compound is not extensively documented in publicly available research.
In principle, the primary mechanism for self-assembly of this compound in the solid state would involve the formation of hydrogen-bonded dimers between the carboxylic acid moieties of two molecules. This is a common and highly predictable supramolecular synthon for carboxylic acids, leading to the creation of a cyclic R²₂(8) graph set motif. These dimers can then further assemble into more complex architectures through other intermolecular forces.
While specific crystallographic data for this compound is not available, the behavior of structurally related benzoic acid derivatives can provide insight into its potential for forming supramolecular structures. For instance, many benzoic acid derivatives are known to form one-dimensional chains or two-dimensional sheets through various hydrogen bonding patterns. The presence of the bulky isobutoxy group in this compound could influence the packing of these primary structural motifs, potentially leading to layered structures or more complex three-dimensional networks.
The interplay between the strong hydrogen bonds of the carboxylic acid groups and the weaker interactions of the isobutoxy and methyl substituents would be critical in determining the final supramolecular architecture. The steric hindrance from the isobutoxy group might prevent certain packing arrangements, while its hydrophobic nature could favor others.
To fully elucidate the supramolecular chemistry of this compound, detailed structural studies, such as single-crystal X-ray diffraction, would be necessary. Such studies would provide precise information on bond lengths, bond angles, and the specific nature of the intermolecular interactions that govern the self-assembly of this molecule into larger, ordered structures. Without such empirical data, the discussion on the formation of its supramolecular architectures remains speculative and based on the established principles of crystal engineering and the observed behavior of analogous compounds.
Methodological Advancements and Future Research Directions
Emerging Analytical Techniques for Enhanced Characterization
The comprehensive characterization of 4-Isobutoxy-3-methylbenzoic acid is crucial for understanding its properties and potential applications. While standard techniques like NMR and mass spectrometry provide foundational data, emerging analytical methods offer deeper insights into its structural and electronic characteristics.
Advanced techniques such as two-dimensional NMR (2D-NMR), including COSY and HSQC, can provide unambiguous assignments of proton and carbon signals, which is particularly useful for complex aromatic systems. Furthermore, solid-state NMR could be employed to study the crystalline packing and intermolecular interactions of this compound in its solid form. For trace-level detection and quantification in complex matrices, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would offer high sensitivity and selectivity.
| Analytical Technique | Information Gained | Potential Application for this compound |
| 2D-NMR (COSY, HSQC) | Unambiguous proton and carbon signal assignments | Detailed structural confirmation and analysis of isomeric purity. |
| Solid-State NMR | Crystalline packing and intermolecular interactions | Understanding of solid-state properties and polymorphism. |
| LC-MS/MS | High-sensitivity detection and quantification | Analysis in complex mixtures, such as biological or environmental samples. |
| X-ray Crystallography | Precise three-dimensional molecular structure | Determination of bond lengths, bond angles, and crystal packing. |
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of this compound can be improved through the application of green chemistry principles, aiming to reduce environmental impact and enhance efficiency. Traditional synthetic routes may involve harsh reagents and generate significant waste.
Innovations in this area could focus on the use of catalytic systems, such as palladium-catalyzed carbonylation reactions, which can proceed under milder conditions and with higher atom economy. The use of greener solvents, such as supercritical fluids or bio-based solvents, could replace traditional volatile organic compounds. Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.
Advanced Computational Modeling Strategies
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work and providing fundamental insights.
Density Functional Theory (DFT) calculations can be used to predict its molecular geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Molecular dynamics (MD) simulations could be employed to study its behavior in different solvent environments and its interactions with other molecules or surfaces. These computational models can aid in the design of new materials or in understanding its potential biological activity.
| Computational Method | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO/LUMO) | Prediction of reactivity, spectral properties, and potential for electronic applications. |
| Molecular Dynamics (MD) | Solvation behavior, intermolecular interactions | Understanding its behavior in solution and its potential for self-assembly or binding. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Detailed analysis of intramolecular and intermolecular bonding. |
Opportunities for Further Exploration in Supramolecular and Materials Science Applications
The structural features of this compound, namely the carboxylic acid group capable of hydrogen bonding and the aromatic ring that can participate in π-π stacking, make it an interesting candidate for supramolecular chemistry and materials science.
The self-assembly of this compound through hydrogen bonding could lead to the formation of well-defined supramolecular structures, such as dimers, chains, or networks. These structures could be explored for applications in crystal engineering and the design of functional organic materials. Furthermore, its incorporation into metal-organic frameworks (MOFs) or polymers could lead to new materials with tailored properties, such as porosity, thermal stability, or photoluminescence.
Theoretical Predictions for Unexplored Reactivity and Transformations
Theoretical chemistry can predict novel reactions and transformations for this compound that have not yet been explored experimentally. By calculating reaction pathways and transition state energies, it is possible to identify plausible but as-yet-untested chemical modifications.
For instance, computational studies could predict the regioselectivity of further electrophilic aromatic substitution reactions on the benzene (B151609) ring. Theoretical models could also explore the potential for this molecule to undergo novel cycloaddition reactions or to act as a ligand in new catalytic systems. These theoretical predictions can serve as a roadmap for synthetic chemists to explore new derivatives and applications of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Isobutoxy-3-methylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 3-methylbenzoic acid derivatives with isobutoxy groups under reflux conditions using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine). Reaction temperature (e.g., 45°C in ) and solvent polarity significantly affect yield and purity. Lower temperatures may reduce side reactions, while polar solvents (e.g., DMSO) enhance solubility of intermediates. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- 1H NMR : Peaks at δ = 3.86 ppm (s, methyl group) and aromatic proton signals confirm substitution patterns .
- Melting Point Analysis : A sharp range (e.g., 217.5–220°C) indicates purity .
- TLC (Rf values) : Used to monitor reaction progress (e.g., Rf = 0.62 in hexane/EtOH) .
- HPLC or GC-MS : Validates purity (>95% as per industrial standards in ).
Q. What safety protocols and regulatory standards must be followed when handling this compound?
- Methodological Answer : Adhere to GHS guidelines and laboratory safety protocols ():
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Ensure proper ventilation due to potential dust inhalation.
- Store in airtight containers away from oxidizing agents. Compliance with IATA Dangerous Goods Regulations is mandatory for transportation .
Q. How to purify this compound using recrystallization or chromatography?
- Methodological Answer :
- Recrystallization : Dissolve the crude product in a minimal volume of hot ethanol, then cool slowly to induce crystallization. Filter and dry under vacuum.
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate). Monitor fractions via TLC and combine pure fractions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the isobutoxy and methyl groups on the aromatic ring. Software like Gaussian or ORCA simulates reaction pathways, identifying potential electrophilic/nucleophilic sites. Compare computed NMR chemical shifts with experimental data () to validate predictions .
Q. What strategies optimize solubility of this compound for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures to enhance aqueous solubility.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycosyl moieties) via esterification ( ).
- pH Adjustment : Ionize the carboxylic acid group at alkaline pH to improve solubility .
Q. How to resolve contradictions in experimental data, such as NMR shifts conflicting with theoretical predictions?
- Methodological Answer :
- Validation : Cross-check with additional techniques (e.g., 13C NMR, X-ray crystallography).
- Statistical Analysis : Apply multivariate analysis to identify outliers or systematic errors.
- Re-evaluate Computational Parameters : Adjust solvent effects or basis sets in DFT models to align with empirical data .
Q. What are the challenges in synthesizing derivatives of this compound via cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The isobutoxy group may hinder access to reactive sites; use bulky ligands (e.g., SPhos) to mitigate this.
- Side Reactions : Competing hydrolysis of the ester group requires anhydrous conditions and catalysts like Pd(OAc)₂.
- Purification : Separate regioisomers using preparative HPLC or chiral columns ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
